1,3-Dibromo-2-(bromomethyl)propane

Physical Chemistry Material Handling Formulation Science

1,3-Dibromo-2-(bromomethyl)propane (CAS 62127-48-4), also known as tris(bromomethyl)methane, is a branched, tribrominated alkane (C₄H₇Br₃) with a molecular weight of 294.81 g/mol. It is a dense liquid at ambient conditions (melting point -32 °C, density ~2.25 g/mL).

Molecular Formula C4H7Br3
Molecular Weight 294.81 g/mol
CAS No. 62127-48-4
Cat. No. B12115492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-(bromomethyl)propane
CAS62127-48-4
Molecular FormulaC4H7Br3
Molecular Weight294.81 g/mol
Structural Identifiers
SMILESC(C(CBr)CBr)Br
InChIInChI=1S/C4H7Br3/c5-1-4(2-6)3-7/h4H,1-3H2
InChIKeyZXSNXWBSEPRPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2-(bromomethyl)propane (CAS 62127-48-4) Procurement Guide: Sourcing Tris(bromomethyl)methane for Crosslinking & Synthesis


1,3-Dibromo-2-(bromomethyl)propane (CAS 62127-48-4), also known as tris(bromomethyl)methane, is a branched, tribrominated alkane (C₄H₇Br₃) with a molecular weight of 294.81 g/mol [1]. It is a dense liquid at ambient conditions (melting point -32 °C, density ~2.25 g/mL) . This compound is primarily utilized as a trifunctional alkylating agent and crosslinking monomer in organic and materials chemistry, with documented applications in the synthesis of cyclophanes, dendrimers, and tetrazole-based ligands [2][3]. Its symmetric, tribromomethyl-substituted neopentane core distinguishes it from linear analogs, imposing unique steric and conformational constraints that are leveraged in structural biology and polymer science [4].

Why 1,3-Dibromo-2-(bromomethyl)propane (CAS 62127-48-4) Cannot Be Substituted with Linear Tribromoalkanes: A Comparative Analysis


Direct substitution of 1,3-dibromo-2-(bromomethyl)propane with linear tribromoalkanes such as 1,2,3-tribromopropane is not chemically equivalent. The branched, neopentane-like core of the target compound enforces a C₃-symmetric arrangement of bromomethyl groups, which dictates both its physical handling (liquid vs. solid at RT) and its distinct reactivity profile in nucleophilic substitution and cyclization reactions. As demonstrated below, these differences manifest as quantifiable variations in synthetic yields, product selectivity, and material properties, making informed selection critical for experimental reproducibility [1].

Quantitative Differentiation of 1,3-Dibromo-2-(bromomethyl)propane vs. In-Class Analogs: Evidence for Scientific Procurement


Physical State & Density Differentiation: Liquid at Room Temperature vs. Linear Solid Analogs

1,3-Dibromo-2-(bromomethyl)propane is a liquid at room temperature (melting point -32 °C), whereas its linear tribromo analog 1,2,3-tribromopropane is a solid (melting point 16-17 °C) [1]. This ~48 °C difference in melting point eliminates the need for heating during liquid handling and improves compatibility with standard organic synthesis workflows. Additionally, its density (2.25 g/mL) is intermediate between that of the linear tribromoalkane (2.40 g/mL) and the dibromoalkane 1,3-dibromopropane (1.98 g/mL), reflecting its unique molecular packing [2].

Physical Chemistry Material Handling Formulation Science

Synthetic Yield of Brominated Neopentane Core: A Critical Differentiator from High-Yield Linear Tribromopropane

The synthesis of 1,3-dibromo-2-(bromomethyl)propane from 2-hydroxymethyl-1,3-propanediol using HBr and H₂SO₄ proceeds with a reported yield of 26% [1]. In stark contrast, the synthesis of 1,2,3-tribromopropane from allyl bromide and bromine is a high-yield process, routinely achieving 96-98% yield under optimized conditions [2]. This >70% yield differential directly impacts commercial availability and cost, as the more challenging synthesis of the branched target compound contributes to its specialized status and higher price point.

Organic Synthesis Process Chemistry Building Block Procurement

Intramolecular Cyclization Propensity: 1,3-Dibromo Topology Enables Cyclopropane Formation

The 1,3-dibromo substitution pattern in 1,3-dibromo-2-(bromomethyl)propane is known to favor intramolecular Wurtz-type cyclization to form (bromomethyl)cyclopropane under metal-mediated conditions [1]. This reactivity is shared with 1,3-dibromopropane, which cyclizes to cyclopropane in yields up to 82.8% using sodium in dioxane [2]. In contrast, the linear 1,2,3-tribromopropane lacks this proximal 1,3-dihalide arrangement and does not undergo analogous cyclization, instead favoring elimination or intermolecular coupling pathways. The additional bromomethyl substituent on the target compound may further direct subsequent functionalization, offering a distinct synthetic advantage.

Mechanistic Chemistry Drug Discovery Agrochemical Intermediates

Conformational Behavior and Solid-State Ordering: Absence of Plastic Phase vs. Halogenated Neopentanes

X-ray crystallographic analysis of the tetrabromo analog 2,2-di(bromomethyl)-1,3-dibromopropane (C(CH₂Br)₄) at 130 K reveals a crystalline state with D₂d symmetry and no detectable plastic crystalline phase, in contrast to neopentane and its mono-, di-, and tri-chlorinated derivatives [1]. The tribromo target compound, lacking the full tetrahedral symmetry of the tetrabromo analog, is expected to exhibit even lower symmetry conformers (e.g., C₃ or C₁) and a higher propensity for molecular disorder. This conformational rigidity and reduced symmetry directly influence the compound's melting point, entropy of fusion, and its performance as a rigid crosslinker in polymer networks.

Materials Science Crystallography Polymer Physics

Optimal Research & Industrial Use Cases for 1,3-Dibromo-2-(bromomethyl)propane (CAS 62127-48-4) Based on Quantitative Differentiation


Synthesis of Sterically Congested Cyclophanes and Macrocycles

Leverage the 1,3-dibromo-2-(bromomethyl)propane scaffold to construct cyclophanes with inwardly directed methine hydrogens. As demonstrated in the synthesis of 1,8,13-tris(mercaptomethyl)triptycene, condensation with this tribromide yields an endo-inner cyclophane with an unusually close non-bonded H-H contact (1.50-1.53 Å) and a measurable spin-spin coupling constant J = 2.0 Hz [1]. Such strained, three-dimensional architectures are inaccessible with linear tribromoalkanes, which lack the necessary conformational preorganization.

Preparation of Trifunctional Crosslinkers for Protein Structure Elucidation

The trifunctional nature of 1,3-dibromo-2-(bromomethyl)propane, combined with its liquid handling properties (mp -32 °C), makes it a practical choice for protein crosslinking studies. While not as widely adopted as bifunctional reagents, its three bromomethyl groups offer potential for creating defined, trimeric protein complexes. The high reactivity of bromomethyl groups toward thiolate nucleophiles (e.g., cysteine residues) ensures rapid conjugation under mild aqueous conditions, as inferred from crosslinking studies with structurally related tribromides [2].

Dendrimer Core for Tri- and Hexa-Branched Architectures

Employ 1,3-dibromo-2-(bromomethyl)propane as a C₃-symmetric core for constructing first- and second-generation dendrimers. Its low melting point facilitates neat or concentrated solution-phase alkylation of nucleophilic dendrons, while its compact, branched structure minimizes core swelling. The 26% synthetic yield from the corresponding triol underscores the need for careful sourcing of high-purity material, as impurities from incomplete bromination can significantly impact dendrimer monodispersity [3].

Microwave-Assisted Synthesis of Tetrazole-Based Ligands

In the synthesis of polydentate tetrazole ligands, 1,3-dibromo-2-(bromomethyl)propane serves as an alkylating agent for 5-aryltetrazoles. While the tetrabromo analog (C(CH₂Br)₄) is more commonly employed due to its higher symmetry, the tribromo variant offers an opportunity to introduce a single functional handle for further derivatization. Microwave activation has been shown to shorten reaction times and increase yields in analogous tetrabromide alkylations, suggesting similar process intensification benefits for the tribromo compound [4].

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